![molecular formula C13H11FN4O2S B1393195 N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291487-08-5](/img/structure/B1393195.png)

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Descripción general

Descripción

“N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a compound that belongs to a novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides . These compounds have been investigated for their potential as antimalarial agents .

Synthesis Analysis

The synthesis of this compound involves the reaction of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide with 3-methylbenzyl chloride. This reaction yielded N-(4-fluorophenyl)-3-methyl-N-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide as a brown solid .Molecular Structure Analysis

The molecular structure of this compound, like other [1,2,4]triazolo[4,3-a]pyridines, has been investigated using both virtual screening and molecular docking methods .Aplicaciones Científicas De Investigación

Antimalarial Agent

This compound has been identified as a potential antimalarial agent . It has been studied in silico and in vitro against Plasmodium falciparum, a parasite responsible for malaria . The compound showed good antimalarial activity with inhibitory concentration IC 50 = 2.24 and 4.98 μM .

Antibacterial Activity

The compound has shown promising antibacterial activity . In particular, it exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Antifungal Activity

The compound has also been studied for its antifungal activities . The results indicated that except for some compounds, the rest displayed weak to good antifungal activities against Rhizoctonia cerealis, with inhibitory rates ranging from 20.5 to 70.9% .

Inhibitor of Haemoglobin Hydrolysis

The compound could potentially inhibit haemoglobin hydrolysis . This process is crucial for the growth of certain parasites, and inhibiting this target could prevent parasitic growth .

Drug Discovery Programs

This compound may serve as a starting point for future antimalarial drug discovery programs . Its structure and properties make it a promising candidate for further development and optimization .

Synthesis of Novel Derivatives

The compound can be used as a key scaffold for the synthesis of novel derivatives . These derivatives can be synthesized in appreciable yields through different approaches and characterized using various techniques .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of the compound N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is the enzyme falcipain-2 . Falcipain-2 is a cysteine protease that plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .

Mode of Action

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide interacts with falcipain-2, inhibiting its activity . This interaction disrupts the normal functioning of the parasite, thereby exerting an antimalarial effect .

Biochemical Pathways

The inhibition of falcipain-2 by N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide affects the hemoglobin degradation pathway, a critical process for the survival and growth of the malaria parasite . The downstream effects include disruption of the parasite’s nutrient acquisition and waste disposal mechanisms .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its physicochemical properties, such as its molecular weight and solubility .

Result of Action

The result of the action of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is the inhibition of the growth of Plasmodium falciparum, the parasite responsible for malaria . This is achieved through the inhibition of falcipain-2, leading to disruption of the parasite’s life cycle .

Action Environment

The action, efficacy, and stability of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other interacting molecules, and the temperature . .

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4O2S/c1-9-15-16-13-12(3-2-8-18(9)13)21(19,20)17-11-6-4-10(14)5-7-11/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBIMICBFFWUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |

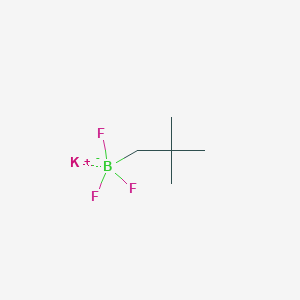

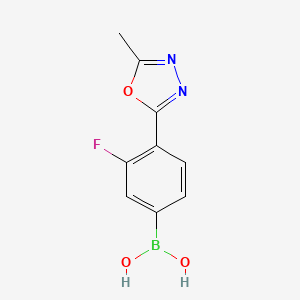

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate](/img/structure/B1393113.png)

![N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1393114.png)

![(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1393117.png)

![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)